Cinoctramida
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Overview
Description
Cinoctramida is a chemical compound known for its applications in pharmaceutical synthesis. It is recognized for its role as an intermediate in the production of various drugs. The compound’s chemical structure is characterized by the presence of an azocane ring and a trimethoxyphenyl group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinoctramida can be synthesized through a series of chemical reactions involving the condensation of azocane with trimethoxybenzaldehyde. The reaction typically requires a catalyst, such as piperidine, and is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cinoctramida undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or hydroxyl groups in the presence of a suitable nucleophile and solvent.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cinoctramida has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including autoimmune disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Cinoctramida involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Cinoctramida can be compared with other similar compounds, such as:
Lormetazepam: A benzodiazepine derivative with hypnotic and anxiolytic properties.
Metoclopramide: A dopamine antagonist used to treat nausea and vomiting.
Cinitapride: A substituted benzamide with 5-HT receptor antagonist and agonist activity.
Uniqueness: this compound’s unique structure, featuring an azocane ring and trimethoxyphenyl group, distinguishes it from other compounds
By understanding the detailed properties, preparation methods, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.
Properties
CAS No. |
28598-08-5 |
---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3 |
InChI Key |
MDGVCMGGLSOVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 |
Origin of Product |
United States |
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